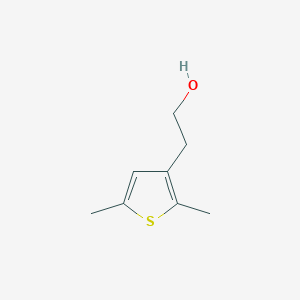

2-(2,5-Dimethylthiophen-3-yl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,5-Dimethylthiophen-3-yl)ethanol is a chemical compound with the molecular formula C8H12OS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .

Mecanismo De Acción

Target of Action

Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties .

Mode of Action

It’s worth noting that diarylethenes, a group of photoactive organic molecules that 2-(2,5-dimethylthiophen-3-yl)ethanol can be a starting material for, exhibit a reversible photocyclisation-induced photochromism, photoswitching behavior, and memory effects .

Biochemical Pathways

It’s known that thiophene nucleus containing compounds can affect various biochemical pathways, leading to diverse therapeutic effects .

Result of Action

Compounds containing a thiophene nucleus have been reported to exhibit a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylthiophen-3-yl)ethanol typically involves the reaction of 2,5-dimethylthiophene with ethylene oxide in the presence of a catalyst. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm. The product is then purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Dimethylthiophen-3-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiophene derivative with a reduced side chain.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products Formed

Oxidation: 2-(2,5-Dimethylthiophen-3-yl)acetaldehyde or 2-(2,5-Dimethylthiophen-3-yl)acetic acid.

Reduction: 2-(2,5-Dimethylthiophen-3-yl)ethane.

Substitution: 2-(2,5-Dimethylthiophen-3-yl)ethyl chloride or 2-(2,5-Dimethylthiophen-3-yl)ethylamine.

Aplicaciones Científicas De Investigación

2-(2,5-Dimethylthiophen-3-yl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Comparación Con Compuestos Similares

Similar Compounds

2,5-Dimethylthiophene: A simpler derivative of thiophene with similar chemical properties.

2-(2,5-Dimethylthiophen-3-yl)acetaldehyde: An oxidation product of 2-(2,5-Dimethylthiophen-3-yl)ethanol.

2-(2,5-Dimethylthiophen-3-yl)acetic acid: Another oxidation product with potential biological activities.

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and a hydroxyl-ethyl side chain. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications .

Actividad Biológica

2-(2,5-Dimethylthiophen-3-yl)ethanol, commonly referred to as DMTE, is an organic compound belonging to the thiophene family. Its unique structure and properties have garnered attention for potential applications in various fields, particularly in medicinal chemistry due to its biological activities. This article presents a comprehensive overview of the biological activity of DMTE, including its antimicrobial, antioxidant, and anti-inflammatory properties, supported by relevant research findings and case studies.

- Molecular Formula : C10H14OS

- Molecular Weight : 184.29 g/mol

- Melting Point : 50-55°C

- Solubility : Soluble in organic solvents (e.g., acetone, ethanol), insoluble in water

Antimicrobial Activity

DMTE has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that it inhibits the growth of:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In vitro studies have shown that DMTE exhibits a concentration-dependent inhibition of these bacteria, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

DMTE has also been evaluated for its antioxidant capacity. Studies employing various assays (e.g., DPPH radical scavenging assay) have shown that DMTE effectively scavenges free radicals, indicating its potential role in protecting cells from oxidative stress.

Anti-inflammatory Activity

In animal models, DMTE has been reported to reduce inflammation markers significantly. For instance, it has been shown to decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in controlled doses.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

A study published in RSC Advances evaluated the antimicrobial properties of DMTE derivatives. The results indicated that certain modifications to the DMTE structure enhanced its activity against Gram-positive bacteria, particularly Staphylococcus aureus . -

Antioxidant Mechanism :

Research conducted on the antioxidant effects of DMTE revealed that it operates through multiple mechanisms, including the inhibition of lipid peroxidation and modulation of antioxidant enzyme activities in vivo. -

Anti-inflammatory Effects :

In a recent animal study, DMTE was administered at varying doses to assess its anti-inflammatory properties. The findings demonstrated a significant reduction in paw edema in treated groups compared to controls, suggesting that DMTE may inhibit inflammatory pathways .

Safety and Toxicity

Toxicological assessments indicate that DMTE is relatively safe at low concentrations. In one study involving mice, doses up to 200 mg/kg body weight did not result in observable toxic effects. However, further studies are necessary to fully understand the long-term safety profile and potential side effects associated with higher concentrations or prolonged exposure.

Current Research Trends

Ongoing research is focused on synthesizing new derivatives of DMTE with enhanced biological activities. The exploration of structure-activity relationships (SAR) is crucial for developing more potent compounds that can be utilized in therapeutic applications.

Propiedades

IUPAC Name |

2-(2,5-dimethylthiophen-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12OS/c1-6-5-8(3-4-9)7(2)10-6/h5,9H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOSGVMNPXNASFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.